2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene
Overview
Description
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromopropoxy group attached to the benzene ring, along with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene typically involves the reaction of 4-methyl-1-nitrobenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the nitrobenzene moiety, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-(3-bromopropoxy)-4-methyl-1-aminobenzene.
Oxidation: Formation of 2-(3-bromopropoxy)-4-nitrobenzoic acid.
Scientific Research Applications
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Employed in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromopropoxy group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
2-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
2-(3-Bromopropoxy)-4-nitroanisole: Similar structure but with an anisole group instead of a methyl group.
Uniqueness
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both a nitro group and a bromopropoxy group allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3-bromopropoxy)-4-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIKBSXQSMZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655481 | |
Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848589-65-1 | |
Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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